3,6-Di-O-benzoyl-D-galactal

Vue d'ensemble

Description

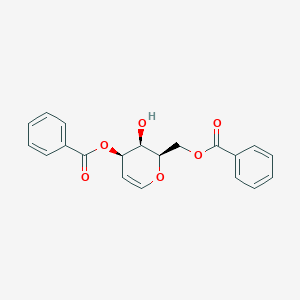

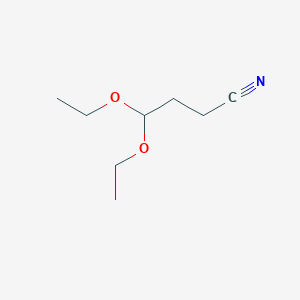

3,6-Di-O-benzoyl-D-galactal is a derivative of D-galactal, a monosaccharide, which has been modified by the addition of benzoyl groups at the 3 and 6 positions. This modification is typically done to alter the physical and chemical properties of the sugar for various applications, including its use in organic synthesis and the study of carbohydrate-protein interactions.

Synthesis Analysis

The synthesis of derivatives related to 3,6-Di-O-benzoyl-D-galactal often involves the protection of certain hydroxyl groups to prevent unwanted side reactions. For instance, the synthesis of 2,6-disubstituted benzoyl groups as neighboring groups has been shown to enhance diastereoselectivity in beta-galactosylation reactions, which is crucial for the synthesis of oligosaccharides related to arabinogalactan proteins . Additionally, the synthesis of benzyl 6-O-benzoyl-3,4-O-isopropylidene-β-D-galactopyranoside involves selective benzoylation, which is a step that could be analogous to the synthesis of 3,6-Di-O-benzoyl-D-galactal .

Molecular Structure Analysis

The molecular structure of 3,6-Di-O-benzoyl-D-galactal and its related compounds is typically established through various spectroscopic methods, such as 1H NMR spectroscopy, and chemical reactions that confirm the position of the substituents. For example, the structure of methyl 3,4,6-tri-O-acetyl-2-S-benzoyl-2-thio-β-D-galactopyranoside was confirmed using these methods . These techniques are essential for determining the precise structure of the molecule, which is critical for understanding its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of 3,6-Di-O-benzoyl-D-galactal derivatives is influenced by the protecting groups present on the molecule. For instance, the presence of benzoyl groups can enhance the selectivity of glycosylation reactions . Moreover, the reactivity of such compounds can be manipulated through the introduction of different functional groups, as seen in the synthesis of thio sugars, which are derivatives of 2,3,6-tri-O-benzyl-1-thio-D-galactopyranose . These reactions are pivotal for the construction of complex carbohydrates and glycoconjugates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,6-Di-O-benzoyl-D-galactal are influenced by the benzoyl protecting groups. These groups can increase the molecule's stability and resistance to hydrolysis, making it more suitable for chemical transformations. The crystallinity of the derivatives, as observed in the synthesis of benzyl 6-O-benzoyl-3,4-O-isopropylidene-β-D-galactopyranoside, is also an important physical property that facilitates purification and characterization . The solubility, melting point, and reactivity of these compounds can vary significantly depending on the nature and position of the substituents, which is crucial for their application in synthetic chemistry.

Applications De Recherche Scientifique

Synthesis of Methyl 2-Dexoy-4,6-O-benzylidene Galactopyranoside

A study by Ding et al. (2012) demonstrated the use of 4,6-O-Benzylidenation of D-galactal in synthesizing methyl 2-dexoy-4,6-O-benzylidene galactopyranoside efficiently. This process is significant in preparing 2,3- and 2,6-dideoxy galactopyranosides, which are key intermediates in various chemical syntheses.

Catalysis in the Formation of Chiral Benzopyrans and Chromenes

Simelane et al. (2014) discovered that 3,4,6-Tri-O-acetyl-D-galactal can be selectively converted into 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans under aluminum triflate catalysis (Simelane, Kinfe, Muller, & Williams, 2014). This reveals its potential in synthesizing complex organic compounds.

Synthesis of Chondroitin Sulfate Analogues

Jacquinet (1990) utilized 3,4,6-Tri-O-acetyl-D-galactal for the synthesis of methyl glycosides of chondroitin sulfate analogues. This process involved multiple steps including glycosylation, N-acetylation, and O-sulfation (Jacquinet, 1990).

Role in Oligosaccharide Synthesis

Research by Slife, Nashed, and Anderson (1981) highlighted the role of derivatives of D-galactal in oligosaccharide synthesis, particularly as precursors for β-linked, interior D-galactopyranose units with chain extension (Slife, Nashed, & Anderson, 1981).

Applications in Glycoside Synthesis

A study by Das and Schmidt (1998) explored the synthesis of amino sugars using 3,4,6-tri-O-benzyl-2-nitro-D-galactal, demonstrating its utility in creating high-yield glycosides with specific structural properties (Das & Schmidt, 1998).

Safety And Hazards

Propriétés

IUPAC Name |

[(2R,3R,4R)-4-benzoyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c21-18-16(26-20(23)15-9-5-2-6-10-15)11-12-24-17(18)13-25-19(22)14-7-3-1-4-8-14/h1-12,16-18,21H,13H2/t16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJFEWOUOTWSTM-KZNAEPCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463184 | |

| Record name | 3,6-Di-O-benzoyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Di-O-benzoyl-D-galactal | |

CAS RN |

130323-36-3 | |

| Record name | 3,6-Di-O-benzoyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B135740.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B135741.png)

![[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B135743.png)

![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)